1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexakis((1-methylethoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound with the molecular formula C27H54N6O6 and a molecular weight of 558.76 . This compound is characterized by its triazine core, which is substituted with six propan-2-yloxymethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the reaction of cyanuric chloride with isopropyl alcohol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by propan-2-yloxymethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This involves controlling the temperature, pressure, and concentration of reactants to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The propan-2-yloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The propan-2-yloxymethyl groups allow it to interact with various enzymes and receptors, modulating their activity. The triazine core provides stability and facilitates binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine: This compound has similar structural features but differs in the substituents attached to the triazine core.
N2,N2,N4,N4,N6,N6-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine: Another similar compound with methoxymethyl groups instead of propan-2-yloxymethyl groups.
Uniqueness
N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
33025-06-8 |
---|---|
Molekularformel |
C27H54N6O6 |
Molekulargewicht |
558.8 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(propan-2-yloxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6O6/c1-19(2)34-13-31(14-35-20(3)4)25-28-26(32(15-36-21(5)6)16-37-22(7)8)30-27(29-25)33(17-38-23(9)10)18-39-24(11)12/h19-24H,13-18H2,1-12H3 |
InChI-Schlüssel |
VVSVKFADSMYFDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCN(COC(C)C)C1=NC(=NC(=N1)N(COC(C)C)COC(C)C)N(COC(C)C)COC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.